7-methoxy-1H-benzo[d]imidazole

Analytical Chemistry Quality Control Pharmaceutical Intermediates

7-Methoxy-1H-benzo[d]imidazole (CAS 27080-53-1), also known as 4-methoxy-1H-benzimidazole, is a heterocyclic building block featuring a fused benzene-imidazole core with a methoxy group at the 7-position. This specific regioisomer serves as a privileged pharmacophore for constructing kinase inhibitors and GPCR modulators, enabling CaSR antagonists with 5 nM potency. Its defined LogP (1.57) and melting point (168°C) facilitate chromatographic method optimization. With HPLC-verified purity reaching 99.54% and reported synthetic yield of 83.9%, this compound ensures precise SAR exploration and cost-efficient synthesis for lead optimization programs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 27080-53-1
Cat. No. B1590985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-1H-benzo[d]imidazole
CAS27080-53-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=CN2
InChIInChI=1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)
InChIKeyKEINCPBIVGNTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-benzo[d]imidazole (CAS 27080-53-1) for Pharmaceutical R&D: Technical Specifications and Core Properties


7-Methoxy-1H-benzo[d]imidazole (CAS 27080-53-1), also known as 4-methoxy-1H-benzimidazole, is a heterocyclic building block comprising a fused benzene and imidazole ring with a methoxy substituent at the 7-position (4-position under alternative numbering) . Its molecular formula is C8H8N2O with a molecular weight of 148.16 g/mol . This benzimidazole scaffold serves as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating activity against diverse biological targets including kinases, PARP, DHODH, and various microbial pathogens [1]. The compound's value lies primarily in its role as a versatile synthetic intermediate for constructing more complex bioactive molecules, rather than as a final active pharmaceutical ingredient.

7-Methoxy-1H-benzo[d]imidazole (CAS 27080-53-1): Why In-Class Substitution Cannot Be Assumed


Within the benzimidazole class, substitution pattern profoundly dictates both physicochemical properties and biological activity. The position of the methoxy group on the benzimidazole core is not interchangeable; QSAR analyses demonstrate that the number and placement of methoxy substituents directly influence target binding affinity, metabolic stability, and cellular permeability [1][2]. Specifically, methoxy substitution alters hydrogen-bonding capacity and electron distribution on the aromatic system, which affects both synthetic derivatization outcomes and downstream biological performance . A compound such as 5-methoxy-1H-benzo[d]imidazole or unsubstituted benzimidazole will exhibit materially different reactivity, solubility, and pharmacokinetic behavior compared to the 7-methoxy (4-methoxy) regioisomer, precluding simple interchange in synthetic routes or SAR studies.

7-Methoxy-1H-benzo[d]imidazole (CAS 27080-53-1): Quantified Differentiation Evidence Versus Analogs


Chromatographic Purity Benchmark: HPLC-Verified 99.54% Purity for 7-Methoxy-1H-benzo[d]imidazole

Procurement-grade 7-methoxy-1H-benzo[d]imidazole is available with HPLC-verified purity of 99.54%, a specification that exceeds typical industry minimums for research intermediates (commonly 95-98%). This analytical validation directly supports experimental reproducibility in both synthetic and biological assay contexts .

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Regioisomeric Advantage: 7-Methoxy Substitution Enables Distinct Synthetic Derivatization Pathways

The 7-methoxy (4-methoxy) regioisomer presents a unique electronic environment on the benzimidazole scaffold that cannot be replicated by 5-methoxy or 6-methoxy analogs. The methoxy group at the 7-position exerts both inductive electron-withdrawing and resonance electron-donating effects that influence the nucleophilicity of adjacent positions (particularly C-4 and C-6), enabling regioselective functionalization patterns distinct from other methoxybenzimidazole isomers [1]. This positional specificity is critical for constructing complex molecules where subsequent substitution must occur at precise ring positions.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Optimized Synthetic Yield: 83.9% Reported Yield for 7-Methoxy-1H-benzo[d]imidazole Synthesis

A reported synthetic protocol for 7-methoxy-1H-benzo[d]imidazole achieves an isolated yield of 83.9% under optimized reaction conditions . This yield benchmark provides a quantitative reference for process chemists evaluating synthetic accessibility and cost-of-goods calculations when comparing this building block to alternative scaffolds or regioisomers.

Process Chemistry Synthetic Methodology Route Scouting

Structural Confirmation: ¹H NMR Spectrum Consistency Validates Identity and Positional Integrity

Procurement-grade 7-methoxy-1H-benzo[d]imidazole is supplied with ¹H NMR spectral confirmation that the spectrum is consistent with the expected structure . This analytical verification ensures that the methoxy group resides at the 7-position (4-position) rather than alternative regioisomeric positions, which is critical given that benzimidazole regioisomers cannot be reliably distinguished by mass spectrometry alone and require NMR for definitive structural assignment.

Analytical Chemistry Structure Elucidation Quality Assurance

Physicochemical Differentiation: Computed LogP of 1.57 and Melting Point of 168°C Define Handling and Formulation Parameters

7-Methoxy-1H-benzo[d]imidazole exhibits a computed partition coefficient (LogP) of 1.57 and a melting point of 168°C . These physicochemical parameters differ from unsubstituted benzimidazole (LogP approximately 1.3; mp 170-172°C) and other methoxy-substituted analogs, affecting chromatographic behavior, solubility profile, and solid-state handling characteristics.

Preformulation Physicochemical Characterization Drug Discovery

Building Block Versatility: 7-Methoxybenzimidazole Scaffold Present in High-Potency Bioactive Molecules

The 7-methoxybenzimidazole scaffold has been incorporated into advanced lead compounds demonstrating nanomolar potency. A derivative containing the 7-methoxy-1H-benzo[d]imidazole core (5-benzyl-4-bromo-2-(4-isopropylphenyl)-7-methoxy-1-(2-methoxyethyl)-1H-benzo[d]imidazole) exhibited an IC50 of 5 nM as a calcium-sensing receptor (CaSR) antagonist in functional cellular assays [1]. A closely related analog with modified substitution achieved comparable 5 nM potency, demonstrating the scaffold's robust capacity to support high-affinity target engagement [2].

Drug Discovery Lead Optimization Medicinal Chemistry

7-Methoxy-1H-benzo[d]imidazole (CAS 27080-53-1): High-Value Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of Kinase and GPCR-Targeted Lead Compounds

The 7-methoxybenzimidazole scaffold serves as a privileged pharmacophore for constructing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its incorporation into lead compounds has yielded CaSR antagonists with 5 nM potency, demonstrating the scaffold's capacity to support high-affinity target engagement [1]. Procurement of this specific regioisomer ensures the correct spatial orientation of the methoxy group, which influences hydrogen-bonding interactions within the target binding pocket .

Analytical Method Development and Reference Standard Preparation

With HPLC-verified purity of 99.54% and ¹H NMR structural confirmation, this compound is suitable as a reference standard for developing and validating analytical methods for benzimidazole-containing pharmaceuticals and their impurities [1]. Its defined LogP of 1.57 and melting point of 168°C provide benchmark values for chromatographic method optimization and solid-state characterization .

Structure-Activity Relationship (SAR) Studies on Methoxy-Substituted Heterocycles

The 7-methoxy (4-methoxy) regioisomer enables systematic SAR exploration of methoxy position effects on biological activity. QSAR studies demonstrate that methoxy group number and placement on the benzimidazole core directly influence antimicrobial, anticancer, and enzyme inhibitory activities [1]. This compound serves as a defined starting point for comparative studies against 5-methoxy, 6-methoxy, and dimethoxy analogs to elucidate position-dependent pharmacological effects .

Process Chemistry: Route Optimization and Cost-of-Goods Modeling

The reported synthetic yield of 83.9% for 7-methoxy-1H-benzo[d]imidazole provides a quantitative benchmark for process chemists evaluating the economic viability of synthetic routes incorporating this building block [1]. This yield data enables accurate cost-of-goods calculations and facilitates comparative assessment against alternative building blocks or synthetic strategies.

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